methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-isopropylphenyl)sulfonyl]acrylate
Description
This compound is a sulfonamide-functionalized acrylate derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety and a 4-isopropylphenyl sulfonyl group.
Properties
IUPAC Name |
methyl (Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6S/c1-14(2)15-4-7-17(8-5-15)29(24,25)20(21(23)26-3)13-22-16-6-9-18-19(12-16)28-11-10-27-18/h4-9,12-14,22H,10-11H2,1-3H3/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIDHQVCCTWPQF-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC3=C(C=C2)OCCO3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC3=C(C=C2)OCCO3)/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-isopropylphenyl)sulfonyl]acrylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxin ring, followed by the introduction of the amino group. The sulfonyl acrylate moiety is then attached through a series of condensation and esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-isopropylphenyl)sulfonyl]acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution at the amino group can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-isopropylphenyl)sulfonyl]acrylate has shown promise in various biological applications:
- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes, notably α-glucosidase. This suggests its potential use in managing conditions like diabetes by regulating carbohydrate metabolism.
- Therapeutic Mechanisms : Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in metabolic pathways. These insights are crucial for understanding its therapeutic mechanisms and guiding further modifications to enhance efficacy.
Chemical Synthesis
The synthesis of this compound typically involves several steps that integrate various organic synthesis techniques. The complexity of its structure allows for the exploration of new synthetic routes that can lead to derivatives with enhanced properties.
Research Studies
Several studies have documented the biological activity and potential applications of this compound:
- In vitro Studies : Research has focused on the interaction of this compound with biological targets, assessing its efficacy as an enzyme inhibitor and its potential role in drug development.
- Case Studies : Specific case studies highlight the compound's effectiveness in preclinical models, showcasing its role in reducing blood glucose levels through α-glucosidase inhibition.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-isopropylphenyl)sulfonyl]acrylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can result in various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Substituent Variations in Sulfonyl Acrylates
The compound’s closest analogs differ primarily in the sulfonyl group’s substituents and the acrylate backbone. Key examples include:
Key Observations :
Functional Group Comparisons: Sulfonamide vs. Acrylate
Several fluorinated sulfonyl acrylates in the evidence (e.g., 2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl acrylate, CAS 376-14-7) share the sulfonyl acrylate backbone but feature perfluoroalkyl chains . These compounds are typically used in polymer coatings or surfactants due to their extreme hydrophobicity and chemical resistance. In contrast, the target compound and its benzodioxin-containing analogs lack fluorination, suggesting divergent applications (e.g., pharmaceuticals vs. industrial materials) .
Pharmacological Potential of Benzodioxin-Sulfonamide Hybrids
The benzodioxinamino group in the target compound is structurally similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide , which may act as a sulfonamide-based enzyme inhibitor. However, the isopropyl substituent could modulate selectivity compared to fluorine or ethoxy groups .
Regulatory and Environmental Notes
Fluorinated sulfonyl acrylates (e.g., CAS 68867-62-9) are regulated due to persistence in the environment . The target compound, lacking fluorination, may present a lower environmental burden, aligning with green chemistry principles .
Biological Activity
Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-isopropylphenyl)sulfonyl]acrylate is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H23NO6S
- Molecular Weight : 417.48 g/mol
- IUPAC Name : this compound
- CAS Number : 1327175-23-4
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and cellular pathways.
-
Tyrosinase Inhibition :
- This compound has shown significant inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. Tyrosinase inhibition is vital for treating hyperpigmentation disorders.
- In a study involving B16F10 murine melanoma cells, the compound demonstrated potent inhibition of cellular tyrosinase activity, with IC50 values comparable to established inhibitors like kojic acid .
- Antioxidant Activity :
Table 1: Summary of Biological Assays
| Assay Type | Result | Reference |
|---|---|---|
| Tyrosinase Inhibition | IC50 = 6.18 µM (analog comparison) | |
| Antioxidant Activity | Comparable to positive controls | |
| Cytotoxicity in B16F10 | Non-toxic at ≤20 µM |
Case Studies and Research Findings
- Inhibition of Melanin Production :
-
Cytotoxicity Assessment :
- In a detailed study assessing the cytotoxic effects of the compound on B16F10 cells, it was found that while some analogs exhibited significant cytotoxicity at lower concentrations, the primary compound remained non-toxic at concentrations up to 20 µM over 72 hours . This finding supports its potential use in therapeutic applications without adverse effects on cell viability.
Q & A
Basic: What analytical techniques are recommended for characterizing the thermal stability and crystallinity of this compound?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for assessing thermal decomposition profiles and phase transitions. DSC can identify melting points and glass transitions, while TGA quantifies mass loss under controlled heating rates .
- Powder X-ray Diffraction (PXRD) is essential for confirming crystallinity and comparing structural patterns with known analogs (e.g., COF-1 and COF-5 frameworks in covalent organic frameworks studies) .
- Single-crystal X-ray diffraction (as applied to similar sulfonamide derivatives) provides atomic-level structural resolution, particularly for verifying stereochemistry and intermolecular interactions .
Basic: What synthetic strategies are effective for preparing this compound, and what are common optimization challenges?
Methodological Answer:
- Multi-step synthesis is typical, involving sulfonylation of acrylate precursors followed by coupling with dihydrobenzodioxin-amine derivatives. Key steps include:
- Challenges :
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Orthogonal binding assays (e.g., surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) ) validate target interactions. SPR measures real-time binding kinetics, while ITC quantifies thermodynamic parameters (ΔH, ΔS) to confirm specificity .
- Dose-response studies in multiple cell lines (e.g., cancer vs. non-cancerous) clarify selectivity. Contradictions may arise from differences in cell permeability or off-target effects, necessitating metabolic stability assays (e.g., liver microsome testing) .
- Structural analogs (e.g., compounds with substituted benzodioxin or sulfonyl groups) should be tested to isolate pharmacophore contributions .
Advanced: What computational methods are suitable for predicting structure-activity relationships (SAR) and binding modes?
Methodological Answer:
- Density Functional Theory (DFT) optimizes molecular geometry and calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes or receptors). For example, docking into cancer-related kinase pockets can prioritize substituents for synthetic modification .
- Molecular Dynamics (MD) simulations (using GROMACS or AMBER) assess conformational stability in solvated environments, identifying flexible regions that may affect binding .
Advanced: How can researchers design experiments to evaluate the environmental impact of synthetic by-products?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) identifies and quantifies by-products (e.g., chlorinated intermediates or sulfonic acid derivatives) .
- Ecotoxicological assays (e.g., Daphnia magna or algal growth inhibition tests) assess acute toxicity of waste streams.
- Green chemistry metrics (e.g., E-factor, atom economy) should guide solvent selection (preferring biodegradable options like ethyl acetate over DCM) and catalyst recycling .
Basic: What spectroscopic methods confirm the (Z)-stereochemistry of the acrylate moiety?
Methodological Answer:
- Nuclear Overhauser Effect Spectroscopy (NOESY) : A cross-peak between the methyl ester protons and the sulfonyl group confirms the (Z)-configuration due to spatial proximity .
- ¹H-NMR coupling constants : A J-value < 12 Hz for the acrylate protons indicates a cis (Z) arrangement, whereas trans (E) stereochemistry typically shows J > 16 Hz .
Advanced: What strategies mitigate aggregation-induced artifacts in biological assays?
Methodological Answer:
- Dynamic Light Scattering (DLS) screens for nanoparticle-sized aggregates. If detected, modify assay conditions:
- Add detergents (e.g., 0.01% Tween-20) to disrupt aggregates.
- Use lower compound concentrations (< 10 µM) or increase serum content in cell media .
- Control experiments with aggregation-prone inhibitors (e.g., heparin) validate target-specific activity vs. false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
